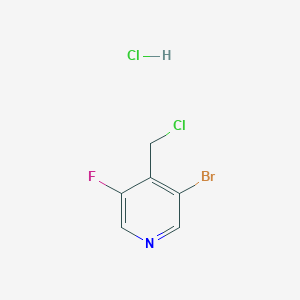

3-溴-4-(氯甲基)-5-氟吡啶盐酸盐

描述

3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride is a useful research compound. Its molecular formula is C6H5BrCl2FN and its molecular weight is 260.92. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和肿瘤摄取研究

已开发出涉及 5-溴和 5-碘-1-(2-氟-2-脱氧-β-D-呋喃核糖基)尿嘧啶的合成,包括它们的放射性标记类似物。这些化合物在注射到患有刘易斯肺肿瘤的小鼠中后,表现出快速的排泄和最小的肿瘤摄取。这项研究表明此类化合物(包括与 3-溴-4-(氯甲基)-5-氟吡啶盐酸盐相关的化合物)由于其在体内稳定性和细胞水平的相互作用,在肿瘤成像或靶向治疗中具有潜力 (Mercer 等,1989)。

代谢途径和排泄研究

在大鼠中研究了精神活性苯乙胺(例如 4-溴-2,5-二甲氧基苯乙胺 (2C-B))的体内代谢,揭示了导致各种代谢物的复杂代谢途径。这项研究提供了对卤代化合物的代谢命运的见解,这可能与了解 3-溴-4-(氯甲基)-5-氟吡啶盐酸盐和类似化合物的生物转化和解毒途径有关 (Kanamori 等,2002)。

比较药代动力学

比较各种卤代安非他命的药代动力学特性和血清素能效应的研究为理解不同卤代取代对药物行为的影响提供了一个框架。根据其卤代化模式,可以应用这些知识来预测 3-溴-4-(氯甲基)-5-氟吡啶盐酸盐的生物活性和潜在治疗应用 (Fuller 等,1975)。

金属化和化学反应性

对包括氟吡啶在内的 π 缺陷杂芳族化合物的金属化研究突出了此类化合物的区域选择性和化学反应性。此信息对于基于 3-溴-4-(氯甲基)-5-氟吡啶盐酸盐的化学框架设计和合成新化合物至关重要,用于各种科学和工业应用 (Marsais & Quéguiner,1983)。

抗肿瘤活性和 DNA 掺入

与 3-溴-4-(氯甲基)-5-氟吡啶盐酸盐在结构上相关的溴氟脱氧尿苷的合成和验证证明了其作为增殖标志物的潜力。该化合物被掺入 DNA 的能力及其对肿瘤增殖和治疗评估的影响可以指导基于 3-溴-4-(氯甲基)-5-氟吡啶盐酸盐的癌症治疗药物的开发 (Lu 等,2000)。

作用机制

Target of Action

Similar compounds are often used in the synthesis of more complex molecules, suggesting that its targets could be diverse depending on the final compound it is used to create .

Mode of Action

The mode of action of 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride is likely related to its reactivity as a halogenated pyridine derivative. The bromine, chlorine, and fluorine atoms attached to the pyridine ring make it a versatile reagent in organic synthesis . These halogens can participate in various types of reactions, including nucleophilic substitution and cross-coupling reactions .

Biochemical Pathways

The specific biochemical pathways affected by 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride would depend on the final compound it is used to synthesize. For instance, if it’s used in the synthesis of a drug targeting a specific enzyme, it could affect the biochemical pathway that the enzyme is involved in .

Result of Action

The molecular and cellular effects of 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride would be determined by the final compound it is used to synthesize and the biological targets of that compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals could influence the reactivity of 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride and thus its efficacy and stability .

安全和危害

The compound is classified as dangerous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

Understanding cycloalkanes and their properties are crucial as many of the biological processes that occur in most living things have cycloalkane-like structures . Therefore, the study and application of such compounds, including 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride, have significant potential for future research and development .

属性

IUPAC Name |

3-bromo-4-(chloromethyl)-5-fluoropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN.ClH/c7-5-2-10-3-6(9)4(5)1-8;/h2-3H,1H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMQBMGSEQNSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CCl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrCl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089381-51-9 | |

| Record name | Pyridine, 3-bromo-4-(chloromethyl)-5-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089381-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine](/img/structure/B3031158.png)

![[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B3031159.png)